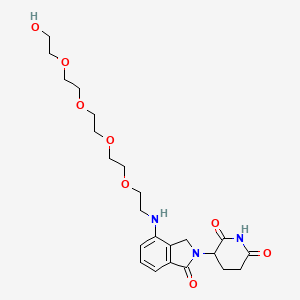

Lenalidomide-PEG5-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lenalidomide-PEG5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG5-OH typically involves the conjugation of lenalidomide with a PEG chain. One common method involves the activation of the hydroxyl group on the PEG chain, followed by its reaction with lenalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between lenalidomide and PEG .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

Lenalidomide-PEG5-OH (C₂₃H₃₃N₃O₈, MW: 479.53) contains three reactive regions:

-

Lenalidomide core : Features a phthalimide ring and an amino isoindole moiety, enabling interactions with cereblon (CRBN) and participation in hydrogen bonding.

-

PEG5 spacer : A five-unit polyethylene glycol chain providing hydrophilicity and flexibility.

-

Terminal hydroxyl group : A primary alcohol (–OH) at the PEG terminus, critical for conjugation and functionalization .

Key Structural Attributes:

| Feature | Role in Reactivity |

|---|---|

| Phthalimide ring | Participates in π-π stacking and redox reactions |

| PEG5 spacer | Enhances solubility; moderates steric effects |

| Terminal –OH | Enables nucleophilic substitution, esterification, and oxidation |

Conjugation Reactions via Hydroxyl Group

The terminal hydroxyl group undergoes reactions typical of primary alcohols, facilitating bioconjugation:

Esterification

-

Reagents : Carboxylic acids (e.g., acetic anhydride, succinic anhydride) with catalysts like DMAP or DCC.

-

Product : Esters for improved lipophilicity or further functionalization.

-

Example : Reaction with acetyl chloride yields Lenalidomide-PEG5-OAc , enhancing membrane permeability .

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH).

-

Product : Ether derivatives for stable linker formation.

Activation for Click Chemistry

-

Step 1 : Tosylation of –OH using tosyl chloride.

-

Step 2 : Displacement with azide ions to form Lenalidomide-PEG5-N₃ , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Oxidation

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

-

Product : Oxidation of the terminal –OH to a carboxylic acid (–COOH), forming Lenalidomide-PEG5-COOH , useful for amide bond formation .

Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Application : Stabilization of labile intermediates during synthesis.

Synthetic Pathway:

-

Activation : Convert –OH to –NH₂ via Mitsunobu reaction or tosylation followed by amination.

-

Conjugation : Couple with warheads (e.g., kinase inhibitors) using carbodiimide chemistry.

Example PROTAC Design:

| Component | Function |

|---|---|

| This compound | E3 ligase recruiter |

| PEG5 spacer | Optimizes ternary complex formation |

| Warhead (e.g., BRD4 inhibitor) | Target protein binder |

Efficacy : PROTACs derived from this compound show improved degradation efficiency (DC₅₀: 10–100 nM) compared to non-PEGylated analogs .

Comparative Reactivity of PEGylated Lenalidomide Derivatives

| Compound | Functional Group | Key Reaction | Application |

|---|---|---|---|

| This compound | –OH | Esterification, oxidation | PROTACs, solubility enhancement |

| Lenalidomide-PEG5-NH₂ | –NH₂ | Amide coupling, reductive amination | Targeted drug delivery |

| Lenalidomide-PEG5-COOH | –COOH | Amide bond formation | Bioconjugation |

| Lenalidomide-PEG5-N₃ | –N₃ | Click chemistry | Labeling, polymer synthesis |

Reaction Optimization Considerations

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of PEGylated intermediates.

-

Temperature : Reactions typically proceed at 25–60°C; higher temperatures risk PEG chain degradation.

-

Catalysts : DMAP for esterification; Cu(I) for click chemistry .

Stability and Storage

Aplicaciones Científicas De Investigación

Lenalidomide-PEG5-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving protein modification and drug delivery systems.

Medicine: Investigated for its potential in targeted cancer therapies and as an immunomodulatory agent.

Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.

Mecanismo De Acción

Lenalidomide-PEG5-OH exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. The PEG chain enhances the compound’s solubility and stability, improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-inflammatory properties.

Pomalidomide: Another derivative of thalidomide with similar applications in cancer therapy.

Lenalidomide: The base compound without the PEG modification, widely used in hematologic malignancies.

Uniqueness

Lenalidomide-PEG5-OH stands out due to its enhanced solubility and bioavailability compared to its parent compound, lenalidomide. The addition of the PEG chain allows for better drug delivery and reduced side effects, making it a promising candidate for further research and development .

Actividad Biológica

Lenalidomide-PEG5-OH is a derivative of lenalidomide, an immunomodulatory drug (IMiD) that has garnered attention for its therapeutic efficacy in multiple myeloma and other hematological malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune modulation, and therapeutic implications.

-

Immunomodulatory Effects

- This compound enhances the immune response by modifying cytokine production. It upregulates anti-inflammatory cytokines such as IL-10 while downregulating pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12. This shift in cytokine balance is crucial for reducing tumor growth and promoting apoptosis in malignant cells .

- The compound also influences T-cell activity by enhancing the cytolytic function of CD8+ T-cells and natural killer (NK) cells through increased IL-2 production, which is essential for T-cell proliferation and activation .

-

Direct Antitumor Activity

- This compound induces apoptosis in malignant plasma cells by modulating the NF-kB pathway. By downregulating NF-kB activity, it reduces the expression of anti-apoptotic proteins such as cIAP2 and FLIP, leading to enhanced caspase activity and subsequent cell death .

- The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is vital for cell cycle progression. This inhibition contributes to the growth suppression of tumor cells .

- Epigenetic Modifications

Therapeutic Implications

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating multiple myeloma and other hematological disorders.

Case Studies

-

Multiple Myeloma Treatment

- In a clinical study involving patients with relapsed or refractory multiple myeloma, lenalidomide was administered alongside dexamethasone. The results demonstrated significant hematologic responses, with many patients achieving complete or very good partial responses after treatment regimens incorporating lenalidomide .

- Safety and Efficacy

Data Tables

Propiedades

Fórmula molecular |

C23H33N3O8 |

|---|---|

Peso molecular |

479.5 g/mol |

Nombre IUPAC |

3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29) |

Clave InChI |

LESNBDWILZNTLC-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.